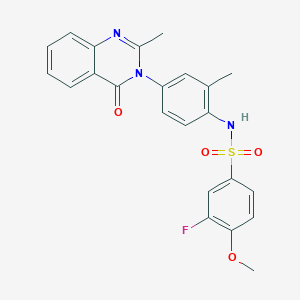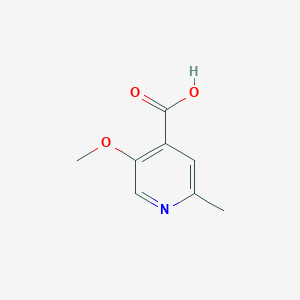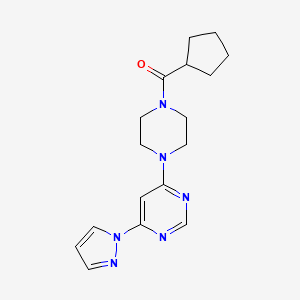
tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate, also known as TBOA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a potent inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synapse. By inhibiting these transporters, TBOA can increase the concentration of glutamate in the synapse, leading to enhanced neurotransmission and potential neurotoxicity.
Wissenschaftliche Forschungsanwendungen
Metal-Free C3-Alkoxycarbonylation
A study by Xie et al. (2019) discusses the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates, highlighting an eco-friendly ester source. The process facilitates the efficient preparation of various quinoxaline-3-carbonyl compounds under mild conditions, using K2S2O8 as an oxidant. This method offers a practical protocol for synthesizing bioactive natural products and synthetic drugs featuring quinoxaline-3-carboxylate and analogues as key structural motifs. When tert-butyl carbazate is employed, a decarboxylation product is obtained, showcasing the versatility of this approach for gram-scale synthesis through a free-radical pathway (Xie et al., 2019).
One-Pot Synthesis Approach
Zhai et al. (2013) developed a one-pot synthesis method for ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates, demonstrating moderate to high yields. This method involves a tert-BuOLi-mediated Claisen condensation of 1,2-diarylethanones and ethyl oxalyl chloride, followed by a reaction with arylhydrazine hydrochlorides. It provides a convenient route to a highly crowded framework, beneficial for drug discovery efforts, showcasing the application of tert-butyl-based compounds in synthesizing complex molecular structures (Zhai et al., 2013).
Synthesis and Insecticidal Evaluation
Research by Mao et al. (2004) on the synthesis and insecticidal evaluation of novel N-oxalyl derivatives of tebufenozide, including tert-butyl variants, reveals their potential as larvicidal agents. Some derivatives exhibited higher larvicidal activities compared to the parent compound, highlighting the importance of the carboxylic acid substituent for activity. This study indicates the role of tert-butyl-based compounds in developing environmentally benign pest control solutions (Mao et al., 2004).
Antimicrobial Activity
Ghoneim and Mohamed (2013) investigated the antimicrobial activity of derivatives from tert-butyl carbazate. The synthesis involved reactions with ammonium thiocyanate and phenyl isothiocyanate, leading to compounds with potential antimicrobial properties. This research exemplifies the application of tert-butyl-based compounds in the development of new antimicrobial agents (Ghoneim & Mohamed, 2013).
Eigenschaften
IUPAC Name |
tert-butyl 1,5-dioxo-2,3-dihydroindolizine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-13(2,3)18-12(17)8-7-14-9(11(8)16)5-4-6-10(14)15/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDLIKRVORAUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN2C(=O)C=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2703080.png)


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-naphthalen-2-ylsulfonyl-1,4-diazepane](/img/structure/B2703085.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2703088.png)
![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-phenylcyclohex-2-en-1-one](/img/structure/B2703089.png)
![4-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2703090.png)

![1-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2703092.png)
![N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2703093.png)


![7-methyl-N-(6-methylpyridin-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2703101.png)
